molecular formula C30H34Cl2N4O B1246476 Aminoacylase CAS No. 9012-37-7

Aminoacylase

Cat. No.: B1246476
CAS No.: 9012-37-7
M. Wt: 537.5 g/mol
InChI Key: ULGJWNIHLSLQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aminoacylase, also known as EC 3.5.1.14, is an enzyme that primarily targets N-acyl-L-amino acids . This enzyme plays a key role in the metabolism of amino groups and participates in the urea cycle . It has been found to play a significant role in myocardial fibrosis and heart failure .

Mode of Action

This compound is a metallo-enzyme that requires Zinc (Zn 2+) as a cofactor to function . The Zinc ions inside of this compound are each coordinated to histidine, glutamate, aspartate, and water . The Zinc ion polarizes the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion is nucleophilic and attacks the electrophilic carbonyl carbon of the substrate’s acyl group . The exact mechanism after this point is unknown, with one possibility being that the carbonyl then reforms, breaks the amide bond, and forms the two products .

Biochemical Pathways

This compound participates in the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl α-L-amino acids . When N-terminal acetylated proteins are degraded through either lysosomal or proteasomal pathways, the resultant N α-acetylated amino acids must be acted on by this compound enzymes .

Pharmacokinetics

As a highly polar compound, it is expected to have minimal oral bioavailability .

Result of Action

The action of this compound results in the hydrolysis of N-acyl-L-amino acids into carboxylate and L-amino acid . This enzyme has been found to play a key role in myocardial fibrosis and heart failure . Overexpression of this compound suppressed the expression of COL3A1 and COL1A via inhibiting the TGF-β1/Smad3 pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Zinc is crucial for its function . Furthermore, the pH and temperature of the environment can also affect the activity of the enzyme.

Biochemical Analysis

Biochemical Properties

Aminoacylase is a metalloenzyme that requires zinc ions (Zn²⁺) as cofactors for its catalytic activity . The enzyme’s active site contains zinc ions coordinated to histidine, glutamate, aspartate, and water molecules . The zinc ions facilitate the binding of the N-acyl-L-amino acid substrate, causing a conformational shift that brings the enzyme’s subunits together around the substrate, allowing catalysis to occur . This compound interacts with various biomolecules, including N-acyl-L-amino acids and water, to produce carboxylate and L-amino acids .

Cellular Effects

This compound influences various cellular processes by regulating the levels of N-acyl-L-amino acids and L-amino acids. It is upregulated during nutrient deficit or starvation, leading to the breakdown of N-acetyl-L-glutamate, which downregulates carbamoyl phosphate synthetase and the rest of the urea cycle . This regulation affects cell signaling pathways, gene expression, and cellular metabolism, ensuring proper cellular function under different physiological conditions .

Molecular Mechanism

The molecular mechanism of this compound involves the coordination of zinc ions to histidine, glutamate, aspartate, and water molecules . The zinc ions polarize the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion then attacks the electrophilic carbonyl carbon of the substrate’s acyl group, leading to the formation of carboxylate and L-amino acids . This process involves enzyme-substrate binding interactions, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as enzyme stability and degradation. Studies have shown that this compound columns can be reactivated by recharging the enzyme, indicating its potential for long-term use in continuous enzyme reactions . The enzyme’s stability and resistance to proteases are increased when converted from its native form to an insoluble enzyme . These properties are crucial for maintaining its activity and function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the enzyme plays a key role in myocardial fibrosis and heart failure . High doses of this compound inhibitors can exacerbate myocardial injury, while overexpression of the enzyme can suppress cardiac fibrosis responses . These findings highlight the importance of dosage in determining the enzyme’s therapeutic and adverse effects in animal models .

Metabolic Pathways

This compound is involved in the regulation of the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl-L-amino acids, producing L-amino acids and acyl groups . The enzyme’s activity is crucial for maintaining the balance of amino acids and their derivatives in the body, ensuring proper metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is predominantly localized in the cytoplasm of kidney proximal tubules, where it plays a role in deacetylating mercapturic acids . The enzyme’s distribution and localization are essential for its function in detoxifying xenobiotics and maintaining cellular homeostasis .

Subcellular Localization

This compound is primarily localized in the cytosol, where it exerts its enzymatic activity . The enzyme’s subcellular localization is crucial for its function in hydrolyzing N-acyl-L-amino acids and regulating cellular processes . The cytosolic localization ensures that this compound can efficiently interact with its substrates and perform its catalytic functions .

Properties

IUPAC Name

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGJWNIHLSLQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9012-37-7
Record name Aminoacylase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminoacylase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.